2-(2-Oxopiperidin-4-yl)acetic acid

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Choose 2-(2-oxopiperidin-4-yl)acetic acid for its unique C-4 regioisomeric configuration, providing two hydrogen-bond donors and an 8.8 Ų TPSA advantage over the N-1 isomer. This free acid offers a balanced LogP of -0.0127, a free lactam NH, and a flexible acetic acid handle—ideal for protease, kinase, and γ-secretase modulator programs. Unlike the 5-ethyl homolog, it lacks a chiral center at C-5, eliminating diastereomer control issues during scale-up. Procure with confidence: batch-specific QC (NMR, HPLC, GC) and stable ambient shipping ensure reproducible results in med-chem and process chemistry workflows.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B12286001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopiperidin-4-yl)acetic acid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1CC(=O)O
InChIInChI=1S/C7H11NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
InChIKeyJKWPNKFDMAYROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopiperidin-4-yl)acetic Acid for Procurement: Structural Identity, Physicochemical Baseline, and Comparator Landscape


2-(2-Oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) is a C7H11NO3 heterocyclic building block (MW 157.17 g/mol) featuring a 2-oxopiperidine (δ-lactam) ring with an acetic acid side chain at the 4-position . It is commercially supplied as a free acid at 95–98% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound belongs to the piperidine-4-acetic acid class and is primarily utilized as a synthetic intermediate for constructing biologically active piperidine derivatives in medicinal chemistry and drug discovery programs [1]. Its closest structural comparators include the N-1 regioisomer (2-oxopiperidin-1-yl)acetic acid (CAS 72253-28-2), the reduced analog 2-(piperidin-4-yl)acetic acid (CAS 51052-78-9), the 5-ethyl homolog (CAS 113455-70-2), and its own hydrochloride salt form (CAS 2803456-42-8).

Why 2-(2-Oxopiperidin-4-yl)acetic Acid Cannot Be Interchanged with In-Class Piperidine Acetic Acid Analogs


The position of the acetic acid substituent (C-4 vs. N-1), the oxidation state of the piperidine ring (lactam vs. tertiary amine), and the presence or absence of additional ring substituents each generate quantifiably distinct physicochemical profiles among closely related piperidine acetic acid derivatives. These differences materially affect hydrogen-bonding capacity, lipophilicity, and stereochemical behavior—parameters that directly govern molecular recognition, synthetic reactivity, and pharmacokinetic properties in downstream applications [1]. Regioisomeric substitution alone shifts the topological polar surface area (TPSA) by approximately 8.8 Ų and alters the hydrogen bond donor count from 2 to 1 [2]. Ring reduction from lactam to amine changes molecular weight by 14 g/mol and shifts computed logP by over 2 log units [3]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-generic.

2-(2-Oxopiperidin-4-yl)acetic Acid: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count and Topological Polar Surface Area: C-4 vs. N-1 Regioisomeric Differentiation

2-(2-Oxopiperidin-4-yl)acetic acid (C-4 regioisomer) possesses 2 hydrogen bond donors (the carboxylic acid OH and the lactam NH) and a computed topological polar surface area (TPSA) of 66.4 Ų . Its N-1 regioisomer, (2-oxopiperidin-1-yl)acetic acid (CAS 72253-28-2), has only 1 hydrogen bond donor (the carboxylic acid OH; the lactam nitrogen is tertiary and N-substituted) and a TPSA of 57.6 Ų [1]. This represents an 8.8 Ų increase in TPSA and a doubling of H-bond donor count for the C-4 regioisomer.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Lipophilicity Gradient: Computed LogP Differentiation Across the Piperidine Acetic Acid Oxidation Series

The computed lipophilicity of 2-(2-oxopiperidin-4-yl)acetic acid (LogP = -0.0127) lies intermediate between its N-1 regioisomer (XLogP3-AA = -0.3) [1] and the fully reduced analog 2-(piperidin-4-yl)acetic acid (XLogP3-AA = -2.2) [2]. The target compound's near-zero LogP reflects a balanced hydrophilic-lipophilic profile conferred by the lactam carbonyl, positioning it approximately 0.3 log units more lipophilic than the N-1 regioisomer and approximately 2.2 log units more lipophilic than the reduced piperidine analog.

ADME prediction Drug-likeness Lead optimization

Stereochemical Stability: Absence of 5-Position Substituent Eliminates Cis-Trans Isomerization Liability Present in the 5-Ethyl Homolog

The 5-ethyl homolog (5-ethyl-2-oxo-4-piperidineacetic acid, CAS 113455-70-2) undergoes thermal cis-trans isomerization at 180°C, reaching an equilibrium ratio of 67:33 (trans:cis) for the N-unsubstituted acid within as little as 8 minutes (33% conversion), while the N-benzyl derivative requires 50 minutes to reach the same equilibrium composition [1]. Under Fischer-Speier esterification conditions (10% EtOH-HCl, reflux, 20–27 hr), the ethyl ester of the 5-ethyl analog equilibrates to a 70:30 trans:cis mixture [2]. In boiling 6N HCl, the N-benzyl-5-ethyl derivative produces a 57:28:15 mixture of trans-acid, cis-acid, and ring-opened product [1]. 2-(2-Oxopiperidin-4-yl)acetic acid, lacking the 5-ethyl substituent, is not subject to this stereochemical liability.

Stereochemistry Process chemistry Alkaloid synthesis

Free Acid vs. Hydrochloride Salt: Molecular Weight and Handling Property Differentiation for Formulation and Dosing Calculations

2-(2-Oxopiperidin-4-yl)acetic acid is commercially available in two forms: the free acid (MW 157.17 g/mol, purity 95–98%) and the hydrochloride salt (CAS 2803456-42-8, MW 193.63 g/mol, purity 95%) . The hydrochloride salt increases molecular weight by 36.46 g/mol (HCl) relative to the free acid, representing a 23.2% mass difference. Both forms are supplied with batch-specific QC documentation (NMR, HPLC, GC) .

Salt selection Formulation development Analytical chemistry

Lactam N-Acetic Acid Ester Transdermal Enhancement: Class-Level Evidence for the 2-Oxopiperidine Scaffold in Topical Drug Delivery

A homologous series of N-acetic acid esters of 2-piperidinone (the N-1 substituted scaffold related to the target compound's lactam core) was evaluated for transdermal penetration enhancement of hydrocortisone 21-acetate in hairless mouse skin in vitro [1]. 2-Oxopiperidine-α-acetic acid decyl ester achieved a 24-hour diffusion cell receptor concentration enhancement ratio (ER Q24) of 162.07 and a flux enhancement ratio (ER J) of 12.67, significantly outperforming the clinical standard Azone as an enhancer [1]. While this study evaluates the N-1 rather than C-4 acetic acid substitution pattern, it provides class-level evidence that the 2-oxopiperidine scaffold confers meaningful transdermal penetration-enhancing properties when elaborated into ester prodrugs.

Transdermal delivery Penetration enhancement Prodrug design

2-Oxopiperidinyl Derivatives as Privileged Scaffolds in Migraine Therapeutics: Patent Evidence for the Pharmaceutical Relevance of the 2-Oxo-Piperidine Core

UCB Pharma S.A. has patented a series of 2-oxo-piperidinyl derivatives for the treatment of migraine, with the patent explicitly covering compounds incorporating the 2-oxopiperidine scaffold as a core pharmacophoric element [1]. The patent describes the therapeutic rationale around 5-HT7 receptor antagonism and CGRP modulation—mechanisms distinct from triptans (5-HT1B/D agonists) and CGRP antagonists that represent the current standard of care, which achieve only 50–65% patient relief with 40–50% experiencing side effects [1]. While the patent encompasses elaborated 2-oxo-piperidinyl derivatives rather than 2-(2-oxopiperidin-4-yl)acetic acid itself, it validates the scaffold as a starting point for developing next-generation migraine therapeutics with a differentiated mechanism of action.

Migraine CGRP pathway 5-HT7 antagonism

Optimal Procurement and Application Scenarios for 2-(2-Oxopiperidin-4-yl)acetic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Dual H-Bond Donor Lactam-Acid Building Block

In fragment-based screening campaigns where both a carboxylic acid and a lactam NH are desired as hydrogen bond donors for target engagement, 2-(2-oxopiperidin-4-yl)acetic acid offers a unique advantage over its N-1 regioisomer. The C-4 regioisomer provides 2 H-bond donors (vs. 1 for the N-1 isomer) and 8.8 Ų greater TPSA , enabling bidentate interactions with protein targets that the N-1 regioisomer cannot achieve. This makes it the preferred procurement choice for fragment libraries targeting proteases, kinases, or other enzymes where dual H-bond donor pharmacophores are sought.

Process Chemistry Scale-Up Where Stereochemical Stability Is Critical for Batch Consistency

Unlike its 5-ethyl homolog, which undergoes rapid cis-trans isomerization reaching 33% conversion in 8 minutes at 180°C [1], 2-(2-oxopiperidin-4-yl)acetic acid lacks a chiral center at the 5-position and is therefore not subject to thermal stereochemical equilibration. For process chemistry and kilo-lab scale-up applications where consistent stereochemistry and batch-to-batch reproducibility are critical quality attributes, procurement of the unsubstituted compound eliminates diastereomer control as a process concern.

Synthesis of γ-Secretase Modulator (GSM) Intermediates for Alzheimer's Disease Research

The piperidinyl acetic acid scaffold has been validated as a key intermediate in the asymmetric synthesis of γ-secretase modulators, including GSM-1 [2]. The desymmetrization-based synthetic approach features diastereoselective lactam formation to establish chiral centers. 2-(2-Oxopiperidin-4-yl)acetic acid, with its free lactam NH and C-4 acetic acid handle, serves as a foundational building block for constructing these therapeutically relevant scaffolds. Its balanced LogP (-0.0127) supports CNS drug-likeness, positioning it as a strategic procurement choice for neuroscience drug discovery programs targeting the amyloid pathway.

Topical and Transdermal Prodrug Design Leveraging the 2-Oxopiperidine Scaffold

Class-level evidence demonstrates that 2-oxopiperidine N-acetic acid esters achieve transdermal penetration enhancement ratios up to 162.07 (ER Q24), significantly exceeding the clinical standard Azone [3]. While the published data are for N-1 substituted esters, the C-4 acetic acid attachment point in 2-(2-oxopiperidin-4-yl)acetic acid provides an alternative vector for ester prodrug design that may offer differentiated dermal esterase susceptibility. This supports procurement of the C-4 isomer for topical and transdermal drug delivery research programs where penetration enhancement combined with controlled enzymatic activation is desired.

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